molecular formula C22H23ClN6O5 B11483576 ethyl 6-[(8-chloro-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)methyl]-1-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

ethyl 6-[(8-chloro-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)methyl]-1-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11483576
M. Wt: 486.9 g/mol
InChI Key: GAUPVHSQEYFMPT-UHFFFAOYSA-N
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Description

ETHYL 6-[(8-CHLORO-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)METHYL]-1-METHYL-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE: is a complex organic compound with a molecular formula of C22H23ClN6O5 . This compound is characterized by its intricate structure, which includes a purine and pyrimidine moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of ETHYL 6-[(8-CHLORO-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)METHYL]-1-METHYL-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves multiple steps. The synthetic route typically starts with the preparation of the purine and pyrimidine intermediates, followed by their coupling under specific reaction conditions. Industrial production methods may involve optimizing these steps to enhance yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify its functional groups, leading to different derivatives.

    Substitution: It can undergo substitution reactions, particularly at the purine and pyrimidine moieties, to form new compounds.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

ETHYL 6-[(8-CHLORO-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)METHYL]-1-METHYL-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved depend on the specific biological context, but it often affects cellular processes by altering enzyme activity or receptor signaling .

Comparison with Similar Compounds

Similar compounds include other purine and pyrimidine derivatives. Some examples are:

    Adenine: A purine derivative with similar structural features.

    Thymine: A pyrimidine derivative with comparable properties.

    Cytosine: Another pyrimidine derivative used in various biochemical studies.

What sets ETHYL 6-[(8-CHLORO-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)METHYL]-1-METHYL-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE apart is its unique combination of purine and pyrimidine moieties, which provides distinct chemical and biological properties .

Properties

Molecular Formula

C22H23ClN6O5

Molecular Weight

486.9 g/mol

IUPAC Name

ethyl 4-[(8-chloro-1,3-dimethyl-2,6-dioxopurin-7-yl)methyl]-3-methyl-2-oxo-6-phenyl-1,6-dihydropyrimidine-5-carboxylate

InChI

InChI=1S/C22H23ClN6O5/c1-5-34-19(31)14-13(26(2)21(32)24-15(14)12-9-7-6-8-10-12)11-29-16-17(25-20(29)23)27(3)22(33)28(4)18(16)30/h6-10,15H,5,11H2,1-4H3,(H,24,32)

InChI Key

GAUPVHSQEYFMPT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C(=O)NC1C2=CC=CC=C2)C)CN3C4=C(N=C3Cl)N(C(=O)N(C4=O)C)C

Origin of Product

United States

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